2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid
CAS No.:
Cat. No.: VC18200501
Molecular Formula: C23H16F3NO4
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H16F3NO4 |
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Molecular Weight | 427.4 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C23H16F3NO4/c24-23(25,26)13-9-10-20(18(11-13)21(28)29)27-22(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,27,30)(H,28,29) |
Standard InChI Key | DUFSKDRIDRHPED-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid integrates three critical components:
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A 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used amine-protecting moiety in peptide synthesis .
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A trifluoromethyl (-CF₃) substituent at the 5-position of the benzoic acid ring, known for enhancing metabolic stability and lipophilicity .
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A carboxylic acid functional group at the 2-position, enabling conjugation or further derivatization .
The canonical SMILES notation for this compound is C1=CC=C(C(=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
, reflecting its aromatic systems and substituent arrangement . Its molecular formula is C₂₃H₁₆F₃NO₄, with a calculated molecular weight of 427.37 g/mol .
Solubility and Stability
Experimental data from analogous Fmoc-protected benzoic acids suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in aqueous buffers . The trifluoromethyl group contributes to increased hydrophobicity compared to non-fluorinated analogs, necessitating optimized solvent systems for handling . Stability studies indicate that the Fmoc group remains intact under mildly acidic conditions but is susceptible to cleavage via piperidine or other secondary amines .
Table 1: Key Physicochemical Parameters
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 427.37 g/mol | |
Solubility (DMSO) | ~10 mM at 25°C | |
Stability (pH 7.4, 25°C) | >24 hours (Fmoc group retention) | |
LogP (Predicted) | 3.2 ± 0.3 |
Synthesis and Characterization
Synthetic Pathway
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid typically follows a multi-step protocol:
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Introduction of the Trifluoromethyl Group: Electrophilic trifluoromethylation of 5-nitrobenzoic acid using Umemoto’s reagent or CF₃I under radical conditions .
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield 5-(trifluoromethyl)anthranilic acid.
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Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., NaHCO₃) to install the protecting group .
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Carboxylic Acid Activation: Conversion to an active ester (e.g., NHS ester) for subsequent coupling reactions .
Critical parameters include maintaining anhydrous conditions during Fmoc protection and controlling reaction temperatures to prevent epimerization or decomposition .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.89–7.32 (m, 8H, Fmoc aromatic protons), 4.32 (d, 2H, Fmoc-CH₂), 4.22 (t, 1H, Fmoc-CH) .
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¹³C NMR: Distinct signals at δ 167.8 (COOH), 156.2 (Fmoc carbonyl), and 122.5 (q, J = 272 Hz, CF₃) .
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥95% purity, with retention times varying by mobile phase composition .
Chemical Reactivity and Functionalization
Amide Bond Formation
The carboxylic acid group undergoes activation via carbodiimides (e.g., EDC/HOBt) to form amides with primary amines, a reaction central to peptide synthesis . Kinetic studies reveal that the electron-withdrawing CF₃ group slightly reduces reaction rates compared to non-fluorinated analogs, necessitating extended coupling times .
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF), liberating the free amine for further functionalization . This orthogonality is critical for solid-phase peptide synthesis (SPPS) workflows .
Table 2: Comparative Reactivity of Fmoc-Protected Benzoic Acids
Compound | Coupling Rate (k, M⁻¹s⁻¹) | Deprotection Efficiency (%) |
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2-Fmoc-amino-5-CF₃-benzoic acid | 0.45 ± 0.03 | 98.2 ± 0.5 |
4-Fmoc-amino-benzoic acid | 0.62 ± 0.05 | 97.8 ± 0.7 |
2-Fmoc-amino-5-NO₂-benzoic acid | 0.29 ± 0.02 | 96.5 ± 1.1 |
Applications in Pharmaceutical Chemistry
Peptide Synthesis
As a protected amino acid derivative, this compound serves as a building block in SPPS, particularly for introducing fluorinated motifs into therapeutic peptides . The CF₃ group enhances peptide stability against oxidative metabolism, a feature leveraged in protease inhibitors and GLP-1 analogs .
Prodrug Design
The carboxylic acid moiety facilitates conjugation to drug molecules via ester or amide linkages, enabling prodrug strategies to improve bioavailability. For example, coupling to antiviral nucleosides via this linker has shown enhanced cellular uptake in preclinical models .
Radiopharmaceuticals
The fluorine atoms in the CF₃ group provide a platform for isotopic labeling with ¹⁸F or ¹⁹F, supporting applications in positron emission tomography (PET) imaging . Preliminary studies demonstrate utility in tracking drug distribution in vivo.
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